molecular formula C25H22N2O3S B12610135 3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester CAS No. 646053-52-3

3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester

Cat. No.: B12610135
CAS No.: 646053-52-3
M. Wt: 430.5 g/mol
InChI Key: BDNANCHSIXFKLC-UHFFFAOYSA-N
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Description

3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester is a complex organic compound that belongs to the class of pyridinesulfonic acids. This compound is characterized by the presence of a pyridine ring substituted with a sulfonic acid group, a phenyl group, and an amino group linked to a phenyl ester. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester typically involves multi-step organic reactions. One common method includes the sulfonation of pyridine followed by the introduction of the phenyl and amino groups through substitution reactions. The phenyl ester is then formed through esterification reactions under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester
  • 3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, methyl ester

Uniqueness

Compared to similar compounds, 3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester is unique due to its specific substitution pattern and the presence of the phenyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

646053-52-3

Molecular Formula

C25H22N2O3S

Molecular Weight

430.5 g/mol

IUPAC Name

phenyl 5-phenyl-2-(1-phenylethylamino)pyridine-3-sulfonate

InChI

InChI=1S/C25H22N2O3S/c1-19(20-11-5-2-6-12-20)27-25-24(31(28,29)30-23-15-9-4-10-16-23)17-22(18-26-25)21-13-7-3-8-14-21/h2-19H,1H3,(H,26,27)

InChI Key

BDNANCHSIXFKLC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=C(C=N2)C3=CC=CC=C3)S(=O)(=O)OC4=CC=CC=C4

Origin of Product

United States

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